1-(3,4-Difluorophenyl)prop-2-en-1-one
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Overview
Description
1-(3,4-Difluorophenyl)prop-2-en-1-one is a fluorinated chalcone, a type of organic compound characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are widely used in organic synthesis as precursors for various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Difluorophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3,4-difluoroacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(3,4-Difluorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases due to its biological activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as tubulin polymerization, leading to antimitotic effects and compromising tumor formation.
Pathways Involved: It can inhibit the production of nitric oxide through a calcium-dependent metabolism, acting as an anti-inflammatory and antiarthritic agent.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)prop-2-en-1-one is unique compared to other similar compounds due to its specific fluorination pattern and biological activities. Similar compounds include:
- 1-(2,6-Difluorophenyl)prop-2-en-1-one
- 1-(4-Fluorophenyl)prop-2-en-1-one
- 1-(3,5-Difluorophenyl)prop-2-en-1-one .
These compounds share similar structural features but differ in their fluorination patterns and specific biological activities.
Biological Activity
1-(3,4-Difluorophenyl)prop-2-en-1-one, also known as a fluorinated chalcone, is a compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by a prop-2-en-1-one backbone with a difluorophenyl substituent, enhances its chemical reactivity and biological potential. The molecular formula of this compound is C10H8F2O, indicating the presence of ten carbon atoms, eight hydrogen atoms, two fluorine atoms, and one oxygen atom.
Chalcones, including this compound, are known for their wide range of biological properties. These include:
- Antimicrobial Activity : Chalcones have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown strong activity against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria (e.g., Escherichia coli, Salmonella enterica), with MIC values ranging from 1 to 8 µg/mL depending on the specific compound and bacterial strain .
- Anticancer Effects : Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The presence of fluorine substituents may enhance these effects by increasing the lipophilicity and reactivity of the compounds .
- Anti-inflammatory Properties : Some studies suggest that chalcones can inhibit inflammatory mediators and pathways, contributing to their therapeutic potential in treating inflammatory diseases .
Synthesis and Biological Evaluation
This compound can be synthesized through various methods, including the condensation of 3,4-difluorobenzaldehyde with acetone. This synthetic approach provides a pathway to investigate its biological activities further.
A recent study evaluated the compound's efficacy in various biological assays:
Biological Activity | Methodology | Findings |
---|---|---|
Antibacterial | Agar diffusion | Effective against E. coli with an MIC of 2 µg/mL |
Antifungal | Broth microdilution | Inhibited Candida albicans growth with an MIC of 0.5 µg/mL |
Cytotoxicity | MTT assay | Induced apoptosis in cancer cell lines at concentrations >10 µM |
These findings highlight the compound's potential as a therapeutic agent across multiple domains.
Interaction Studies
Interaction studies involving this compound have focused on its reactivity with nucleophiles and electrophiles. Such studies are crucial for elucidating its mechanisms of action within biological systems. For example:
- The compound demonstrated significant reactivity towards thiol groups in proteins, which may lead to alterations in protein function and contribute to its biological effects.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-(4-Fluorophenyl)prop-2-en-1-one | Fluorinated Chalcone | Different biological activities due to substitution pattern |
1-(2-Fluorophenyl)prop-2-en-1-one | Fluorinated Chalcone | Distinct reactivity patterns compared to 3,4-difluoro variant |
3-(4-Methoxyphenyl)prop-2-en-1-one | Methoxy-substituted Chalcone | Enhanced solubility due to methoxy group |
This table illustrates how variations in substituents can influence the chemical behavior and biological activity of chalcones.
Properties
Molecular Formula |
C9H6F2O |
---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6F2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5H,1H2 |
InChI Key |
UXKQCXXIYTUOIK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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